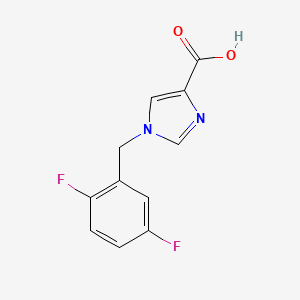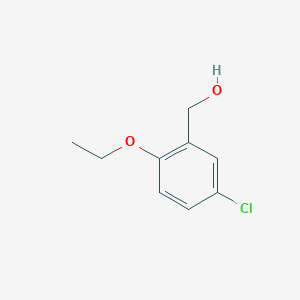
(5-Chloro-2-ethoxyphenyl)methanol
概要
説明
“(5-Chloro-2-ethoxyphenyl)methanol” is a chemical compound with the CAS Number: 23426-33-7 . It has a molecular weight of 186.64 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11ClO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5,11H,2,6H2,1H3 . This indicates that the molecule consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The storage temperature is 2-8°C .科学的研究の応用
1. Synthesis of Enantiomerically Pure Compounds
(5-Chloro-2-ethoxyphenyl)methanol, though not directly mentioned, relates to research involving the synthesis of enantiomerically pure compounds. For instance, in the study of the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes, a procedure was developed starting from (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, highlighting the importance of such compounds in creating optically pure enantiomers with high enantiomeric purities (Shuo Zhang et al., 2014).
2. Role in Methanolysis and Methoxydechlorination Reactions
Studies have explored the kinetics and mechanisms of methanolysis and methoxydechlorination reactions involving similar chloro-ethoxyphenyl compounds. For example, research on the kinetics of methoxydechlorination of 5-chloro-1,10-phenanthroline in dimethyl sulphoxide–methanol mixtures demonstrated the enhancement of reactivity due to co-ordination to metal ions, which is relevant for understanding reaction dynamics in similar compounds (K. Jackson et al., 1979).
3. Investigations in Organic Chemistry and Catalysis
In organic chemistry, compounds similar to this compound are used in various syntheses and catalytic processes. For instance, research on the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones highlights the use of related chloro-ethoxyphenyl compounds in the preparation of agrochemicals or medicinal compounds (F. Ghelfi et al., 2003).
4. Application in Photodynamic Therapy
While not directly involving this compound, research in the field of photodynamic therapy shows the relevance of similar compounds. For example, a study on the development of m-THPC (FOSCAN®) for photodynamic therapy of tumors demonstrates the use of similar chloro-methanol compounds in medical applications (R. Bonnett et al., 2001).
5. Exploration in Kinetics and Catalysis
Kinetic studies involving similar compounds help understand reaction mechanisms. For instance, the kinetics of La3+-promoted methanolysis of S-aryl methylphosphonothioates provides insights into catalytic systems, potentially relevant for compounds like this compound (Basab B. Dhar et al., 2011).
Safety and Hazards
The safety information for “(5-Chloro-2-ethoxyphenyl)methanol” includes the following hazard statements: H315, H319, H335 . This means it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .
作用機序
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that (5-Chloro-2-ethoxyphenyl)methanol may also interact with various biological targets.
Mode of Action
For instance, indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities . These activities are typically achieved through interactions with specific cellular targets, leading to changes in cellular processes.
Biochemical Pathways
For example, indole derivatives have been associated with antiviral, anti-inflammatory, and anticancer activities, suggesting that they may affect pathways related to these biological processes .
Pharmacokinetics
The compound’s molecular weight (18664 g/mol) and its physical form (solid) suggest that it may have certain bioavailability characteristics .
Result of Action
Similar compounds have demonstrated various biological activities, suggesting that this compound may also exert certain effects at the molecular and cellular levels .
Action Environment
For instance, the compound is stored at a temperature of 2-8°C, suggesting that temperature may play a role in its stability .
生化学分析
Biochemical Properties
(5-Chloro-2-ethoxyphenyl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis . This modulation can lead to changes in cell survival and proliferation rates.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown potential impacts on cellular health and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular metabolism and reducing oxidative stress . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. The effects on metabolic flux and metabolite levels are essential for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
特性
IUPAC Name |
(5-chloro-2-ethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5,11H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIIWALXZQECST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


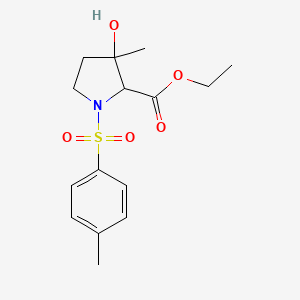


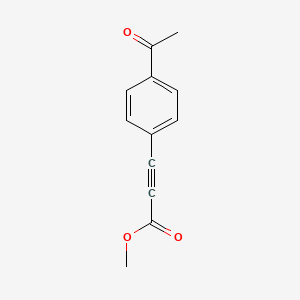


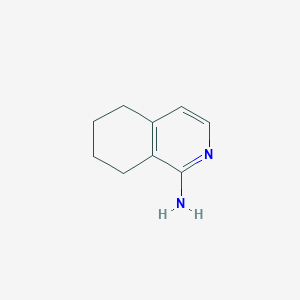
![2-[[(Ethylamino)carbonyl]amino]-6-methylbenzoic acid](/img/structure/B1369289.png)

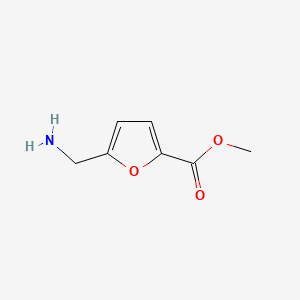
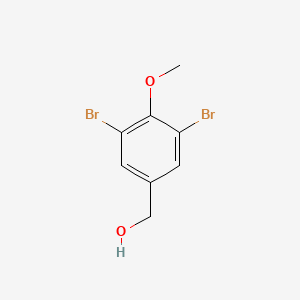
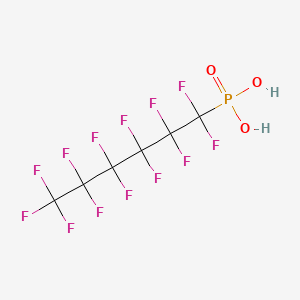
![(6As)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium;hydrobromide](/img/structure/B1369308.png)
